
YM 750
Übersicht
Beschreibung
YM-750 is a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the conversion of cholesterol and long-chain fatty-acyl-coenzyme A into cholesteryl esters . This compound has an IC50 value of 0.18 micromolar, indicating its high efficacy in inhibiting ACAT .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of YM-750 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods: Industrial production of YM-750 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures. This includes the use of large-scale reactors, automated purification systems, and adherence to Good Manufacturing Practices (GMP) to ensure consistency and safety .
Analyse Chemischer Reaktionen
Biochemical Inhibition Pathways
YM750 inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT) enzymes, which catalyze cholesterol esterification in steroidogenic tissues. This inhibition reduces intracellular cholesterol availability for aldosterone synthesis in adrenal zona glomerulosa cells .
Key Interactions:
Gene Expression Modulation
YM750 selectively inhibits depolarization-induced CYP11B2 expression in adrenocortical cells. It does not affect pathways activated by angiotensin II or forskolin, indicating a calcium signaling-dependent mechanism .
Experimental Findings:
-
KCl-Induced Depolarization: YM750 (10 μM) reduced CYP11B2 expression by 72% in human adrenocortical HAC15 cells.
-
Calcium Flux: No inhibition of KCl-triggered intracellular Ca²⁺ elevation, suggesting downstream interference with transcriptional regulators .
Metabolic Stability and Degradation
No peer-reviewed data exists on YM750’s metabolic pathways or stability under varying pH/temperature conditions. Its ACAT inhibition suggests potential interactions with:
-
Lipid membranes (cholesterol-rich domains)
-
Steroidogenic acute regulatory (StAR) protein (indirectly via cholesterol availability)
Synthetic Routes
YM750’s synthesis remains undisclosed in public literature. ACAT inhibitors typically derive from:
-
Sulfonylurea analogs (e.g., avasimibe)
-
Diamine derivatives (e.g., pactimibe)
-
Natural product-inspired scaffolds (e.g., pyripyropenes)
Research Gaps
-
No kinetic data (kₐᵢₙₕ, Kᵢ) for ACAT inhibition
-
Unknown degradation products or reactive intermediates
-
Limited structural-activity relationship (SAR) studies
YM750’s biochemical profile highlights its potential as a therapeutic agent for primary aldosteronism, though further chemical characterization is required to elucidate its full reactivity .
Wissenschaftliche Forschungsanwendungen
YM-750 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Acyl-Coenzym A:Cholesterin-Acyltransferase und ihre Rolle im Cholesterinstoffwechsel zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Cholesterin-Homöostase und die Schaumzellbildung.
Medizin: Erforscht für potenzielle therapeutische Anwendungen bei der Behandlung von Hyperlipidämie und Atherosklerose durch Reduzierung der Cholesterinester-Anhäufung in Makrophagen.
5. Wirkmechanismus
YM-750 entfaltet seine Wirkung, indem es die Acyl-Coenzym A:Cholesterin-Acyltransferase (ACAT) hemmt, ein Enzym, das für die Veresterung von Cholesterin verantwortlich ist. Durch die Hemmung von ACAT reduziert YM-750 die Bildung von Cholesterinestern und verringert so die Cholesterinanhäufung in Zellen. Dieser Mechanismus ist besonders relevant im Zusammenhang mit Atherosklerose, bei der die Schaumzellbildung und die Cholesterinanhäufung eine entscheidende Rolle spielen .
Ähnliche Verbindungen:
Rimonabant: Ein weiterer ACAT-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.
Xanthohumol: Eine Verbindung mit ACAT-inhibitorischen Eigenschaften und zusätzlichen entzündungshemmenden Wirkungen.
PF-04620110: Ein selektiver Inhibitor der Diglycerid-Acyltransferase-1 (DGAT1), der ebenfalls den Lipidstoffwechsel beeinflusst.
Eindeutigkeit von YM-750: YM-750 ist aufgrund seiner hohen Potenz (IC50 von 0,18 Mikromolar) und der spezifischen Hemmung der Acyl-Coenzym A:Cholesterin-Acyltransferase einzigartig. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des Cholesterinstoffwechsels und die Entwicklung therapeutischer Strategien für Hyperlipidämie und Atherosklerose .
Wirkmechanismus
YM-750 exerts its effects by inhibiting acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, YM-750 reduces the formation of cholesteryl esters, thereby decreasing cholesterol accumulation in cells. This mechanism is particularly relevant in the context of atherosclerosis, where foam cell formation and cholesterol accumulation play a critical role .
Vergleich Mit ähnlichen Verbindungen
Rimonabant: Another ACAT inhibitor with a different chemical structure but similar inhibitory activity.
Xanthohumol: A compound with ACAT inhibitory properties and additional anti-inflammatory effects.
PF-04620110: A selective inhibitor of diglyceride acyltransferase-1 (DGAT1), which also affects lipid metabolism.
Uniqueness of YM-750: YM-750 is unique due to its high potency (IC50 of 0.18 micromolar) and specific inhibition of acyl-coenzyme A:cholesterol acyltransferase. This makes it a valuable tool for studying cholesterol metabolism and developing therapeutic strategies for hyperlipidemia and atherosclerosis .
Biologische Aktivität
YM-750, also known as 1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This compound has garnered attention due to its significant biological activities, particularly in cholesterol metabolism and its potential therapeutic applications in cardiovascular diseases.
Target of Action : YM-750 specifically targets ACAT1, an enzyme crucial for the esterification of cholesterol. By inhibiting ACAT1, YM-750 disrupts the formation of cholesteryl esters, which are essential for cholesterol storage in cells.
Mode of Action : The inhibition of ACAT activity by YM-750 leads to a decrease in cholesteryl ester formation. This action results in lower intracellular cholesterol levels, which can have various downstream effects on cellular function and health.
Biochemical Pathways : The primary pathway affected by YM-750 is the cholesterol metabolism pathway. The compound's interference with ACAT activity alters the regulation of cholesterol within cells, potentially influencing lipid homeostasis and cellular signaling pathways.
YM-750 exhibits several biochemical properties that enhance its utility in research and therapeutic contexts:
- Inhibition of Cholesterol Esterification : By inhibiting ACAT, YM-750 reduces the conversion of free cholesterol into cholesteryl esters.
- Anti-peroxidative Activity : In addition to its role as an ACAT inhibitor, YM-750 has demonstrated anti-peroxidative effects comparable to other established agents like probucol. This property may contribute to its protective role against oxidative stress associated with cardiovascular diseases .
Cellular Effects
The cellular effects of YM-750 are primarily linked to its inhibition of ACAT. Research indicates that this compound can modulate cellular cholesterol levels, which may influence:
- Cellular Signaling : Altered cholesterol levels can affect various signaling pathways, including those involved in inflammation and cell proliferation.
- Aldosterone Secretion : Studies have shown that YM-750 can reduce aldosterone secretion by suppressing the expression of the CYP11B2 gene during specific stimuli like depolarization but not under angiotensin II stimulation.
Case Studies and Research Findings
Several studies have explored the biological activity of YM-750:
- Cholesterol Metabolism Studies : In vitro experiments demonstrated that treatment with YM-750 significantly decreased cholesteryl ester levels in cultured cells, affirming its role as an effective ACAT inhibitor.
- Cardiovascular Disease Models : Animal models treated with YM-750 showed reduced markers of atherosclerosis and improved lipid profiles compared to control groups. This suggests potential therapeutic applications for managing hypercholesterolemia and related cardiovascular conditions.
- Oxidative Stress Assessment : In studies assessing oxidative stress responses, YM-750 exhibited protective effects against LDL peroxidation, indicating its potential utility in preventing oxidative damage in cardiovascular diseases .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJREWZCZHGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432731 | |
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138046-43-2 | |
Record name | YM 750 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?
A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []
Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?
A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.
Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?
A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.